molecular formula C23H26N6O2S2 B12164556 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12164556
M. Wt: 482.6 g/mol
InChI Key: IOXPDSUXHQNLIT-SDXDJHTJSA-N
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Description

Pyrido[1,2-a]pyrimidin-4-one Core System Characterization

The pyrido[1,2-a]pyrimidin-4-one core is a bicyclic system comprising a pyridine ring fused to a pyrimidin-4-one moiety. Key structural attributes include:

  • Ring Fusion and Aromaticity : The pyridine (six-membered, nitrogen-containing) and pyrimidinone (six-membered, with one oxygen atom) rings share two adjacent carbon atoms, creating a planar, conjugated system. Density functional theory (DFT) calculations reveal partial aromaticity, with resonance stabilization energy comparable to quinoline derivatives.

  • Substituent Positioning :

    • The 4-oxo group at position 4 introduces a keto-enol tautomeric equilibrium, favoring the keto form in nonpolar solvents.
    • Methyl groups at positions 2 or 7 (as in related analogs) enhance planarity by minimizing steric hindrance.
  • Spectroscopic Signatures :

    • ¹H NMR : The C6-H proton resonates as a doublet at δ 8.95–8.97 ppm due to deshielding by the adjacent pyrimidinone oxygen.
    • IR : A strong C=O stretch at 1,667 cm⁻¹ confirms the lactam structure.

Table 1: Key Bond Lengths in the Pyrido[1,2-a]pyrimidin-4-one Core

Bond Length (Å) Method Source
N1–C2 (pyridine) 1.337 X-ray diffraction
C4=O (pyrimidinone) 1.224 DFT optimization
C5–C6 (fusion site) 1.418 X-ray diffraction

Thiazolidinone-Z-Configured Exocyclic Methylene Substituent

The thiazolidinone substituent at position 3 features a Z-configured exocyclic methylene group, which imposes distinct steric and electronic effects:

  • Stereoelectronic Features :

    • The Z configuration places the 4-oxo and 2-thioxo groups on the same side of the thiazolidinone ring, creating a dipole moment of 5.23 D (calculated at the B3LYP/6-311++G** level).
    • The pentyl chain at position 3 adopts a gauche conformation to minimize van der Waals repulsions with the methylene bridge.
  • Hydrogen-Bonding Capacity :

    • The thioxo group (C=S) acts as a weak hydrogen-bond acceptor, with a computed electrostatic potential (ESP) of −0.12 e/Ų at the sulfur atom.
    • The 4-oxo group participates in intramolecular hydrogen bonding with the pyrido[1,2-a]pyrimidin-4-one core (O···H–N distance: 2.14 Å).

Table 2: Spectroscopic Data for the Thiazolidinone Moiety

Parameter Value Technique Source
C=S stretch 1,631 cm⁻¹ IR spectroscopy
C=O stretch 1,712 cm⁻¹ IR spectroscopy
Z-configuration Δδ = 0.45 ppm (¹H) NOESY

Imidazolylpropylamino Side-Chain Conformational Dynamics

The 1H-imidazol-1-ylpropylamino side chain at position 2 exhibits three rotatable bonds, enabling multiple low-energy conformers:

  • Conformational Analysis :

    • Rotamer 1 : The imidazole ring lies coplanar with the pyrido[1,2-a]pyrimidin-4-one core (dihedral angle: 12.3°), stabilized by π–π stacking.
    • Rotamer 2 : The propyl chain adopts an extended conformation, with the imidazole nitrogen oriented away from the core (dihedral angle: 178.5°).
  • Solvent-Dependent Behavior :

    • In polar solvents (e.g., DMSO), intramolecular hydrogen bonding between the side-chain NH and the pyrimidinone oxygen dominates (J = 8.2 Hz in ¹H NMR).
    • In apolar solvents (e.g., chloroform), the side chain samples multiple conformations, evidenced by split ¹H signals for the propyl CH₂ groups.

Table 3: Energy Barriers for Side-Chain Rotation

Rotation Site Barrier (kcal/mol) Method Source
C2–N (amine) 4.7 DFT (B3LYP)
N–CH₂ (propyl) 2.1 Molecular dynamics
CH₂–imidazole 3.9 DFT (B3LYP)

Properties

Molecular Formula

C23H26N6O2S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N6O2S2/c1-2-3-5-13-29-22(31)18(33-23(29)32)15-17-20(25-9-7-11-27-14-10-24-16-27)26-19-8-4-6-12-28(19)21(17)30/h4,6,8,10,12,14-16,25H,2-3,5,7,9,11,13H2,1H3/b18-15-

InChI Key

IOXPDSUXHQNLIT-SDXDJHTJSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article discusses its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrido-pyrimidine core with several functional groups:

  • Imidazole ring : Known for its biological significance and reactivity.
  • Thiazolidinone moiety : Contributes to its pharmacological properties.

The presence of these functional groups suggests that the compound may interact with various biological macromolecules, potentially influencing cellular processes.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a wide range of biological activities, including:

  • Antimicrobial
  • Antidiabetic
  • Antitumor

These activities are primarily attributed to the imidazole and thiazolidinone components, which have been extensively studied for their therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step must be optimized for yield and purity. The general synthetic route includes:

  • Formation of the imidazole ring.
  • Synthesis of the thiazolidinone derivative.
  • Coupling these fragments to form the final product.

Antitumor Activity

A study demonstrated that related compounds exhibit significant antitumor activity against various cancer cell lines. For instance, an iridium complex derived from a similar structure showed moderate in vitro activity against ovarian carcinoma cell line A2780, with IC50 values comparable to standard chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)Reference
Iridium ComplexA278012
CisplatinA278010

Antimicrobial Properties

Another study evaluated the antimicrobial activity of imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural features demonstrated effective inhibition, suggesting potential applications in treating infections .

PathogenCompound TestedZone of Inhibition (mm)Reference
Staphylococcus aureusImidazole Derivative 120
Escherichia coliImidazole Derivative 218

Antidiabetic Effects

Research on thiazolidinedione derivatives indicates that they possess antidiabetic properties by enhancing insulin sensitivity. The thiazolidinone moiety in this compound is hypothesized to contribute similarly, warranting further investigation into its metabolic effects .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of enzyme activity : The imidazole ring can interact with active sites on enzymes.
  • Modulation of receptor activity : The compound may act as an agonist or antagonist at specific receptors involved in disease pathways.

Comparison with Similar Compounds

Substituent Variations in Thiazolidinone Derivatives

The target compound differs from analogs primarily in the substituents on the thiazolidinone ring. Below is a structural and physicochemical comparison:

Compound Name Thiazolidinone Substituent (Position 3) Key Features Molecular Implications
Target Compound Pentyl Linear alkyl chain enhances lipophilicity, potentially improving membrane permeability. Higher logP compared to polar substituents; may influence metabolic stability .
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-...} () Tetrahydrofuran-2-ylmethyl Oxygen-containing cyclic ether increases polarity. Improved aqueous solubility; possible hydrogen-bonding interactions with targets .
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-...} () 1-Phenylethyl Aromatic group introduces π-π stacking potential. Enhanced binding to hydrophobic pockets; higher molecular weight may reduce solubility .

Core Modifications in Pyrido[1,2-a]pyrimidin-4-one Derivatives

Other pyrido-pyrimidinone derivatives feature substitutions at positions 2 and 7:

  • 2-(4-methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Piperazine at position 7 increases basicity and solubility. Methylimidazole at position 2 reduces steric hindrance compared to the target’s propylamino-imidazole group. Implication: Piperazine may enhance bioavailability through improved water solubility .

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction. As reported by Baichuan Mo et al. (2023), this method employs 2-halopyridines (e.g., 2-bromopyridine) and (Z)-3-amino-3-arylacrylate esters under optimized conditions .

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF

  • Temperature: 130°C

  • Time: 12–24 hours

The reaction proceeds via Ullmann-type coupling, forming the C–N bond between the pyridine and acrylate moieties, followed by cyclization to yield the pyrido[1,2-a]pyrimidin-4-one core. Yields range from 65% to 92%, depending on substituent electronic effects .

Introduction of the Imidazolylpropylamino Side Chain

The 2-amino position of the pyrido[1,2-a]pyrimidin-4-one is functionalized via nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine . This step is adapted from methodologies described in anti-inflammatory agent syntheses .

Procedure :

  • The pyrido[1,2-a]pyrimidin-4-one intermediate (1 equiv) is dissolved in acetonitrile.

  • 3-(1H-Imidazol-1-yl)propylamine (1.2 equiv) and K₂CO₃ (2 equiv) are added.

  • The mixture is refluxed for 8–12 hours, followed by filtration and solvent evaporation.

Key Parameters :

  • Yield: 55–70%

  • Characterization: IR confirms C=O (1667 cm⁻¹) and C=N (1631 cm⁻¹) stretches .

Construction of the Thiazolidinone Moiety

The (Z)-configured thiazolidinone ring is synthesized via cyclization of a 3-pentyl-2-thioxothiazolidin-4-one precursor. This method parallels protocols in SYK inhibitor patents .

Steps :

  • Mercaptoacetamide Derivatization : React pentylamine with carbon disulfide and chloroacetyl chloride to form 3-pentyl-2-thioxo-1,3-thiazolidin-4-one.

  • Knoevenagel Condensation : The thiazolidinone is condensed with a formyl-containing pyrido[1,2-a]pyrimidin-4-one intermediate under basic conditions (e.g., piperidine/EtOH).

Stereoselectivity : The Z-configuration is favored due to steric hindrance during the condensation step .

Coupling of Thiazolidinone and Pyrido[1,2-a]pyrimidin-4-one

The final step involves conjugating the thiazolidinone to the pyrido[1,2-a]pyrimidin-4-one via a methylidene bridge. This is achieved through a Pd-catalyzed cross-coupling or base-mediated condensation .

Optimized Conditions :

  • Reagent: NaH (1.5 equiv) in anhydrous THF

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

  • Yield: 60–75%

Characterization :

  • ¹H NMR : δ 8.96–8.94 (d, 1H, pyrido-H), 7.68–7.63 (t, 1H, pyrimidinone-H) .

  • HRMS : m/z 496.1715 (calculated for C₂₄H₂₈N₆O₂S₂) .

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYieldSource
1CyclizationCuI, DMF, 130°C65–92%
2Nucleophilic Substitution3-(1H-Imidazol-1-yl)propylamine, K₂CO₃, CH₃CN55–70%
3Thiazolidinone CyclizationCS₂, chloroacetyl chloride, pentylamine70–85%
4Knoevenagel CondensationNaH, THF, rt60–75%

Challenges and Optimization

  • Stereochemical Control : Achieving the Z-configuration requires strict anhydrous conditions and slow reagent addition to prevent E-isomer formation .

  • Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) is critical due to the compound’s polarity .

  • Scale-Up : Gram-scale preparation is feasible using the CuI-catalyzed method, but thiazolidinone coupling yields drop to ~50% at >10 mmol scales .

Q & A

Q. Optimization Strategies :

  • Use HPLC or column chromatography for purification to remove byproducts like unreacted thiourea or oxidized thiols .
  • Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of pyrido-pyrimidine to thiazolidinone) to improve yields (typically 50–70%) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H and ¹³C) : Confirms regiochemistry of the imidazole-propylamine side chain (δ 7.5–8.0 ppm for imidazole protons) and Z-configuration of the thiazolidinone methylidene group (δ 6.8–7.2 ppm as a singlet) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, C=S at 1250–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 510.6316 [M+H]⁺) and detects isotopic patterns for sulfur atoms .

Q. Table 1: Key Spectral Data

Functional GroupNMR Shift (ppm)IR Stretch (cm⁻¹)
Imidazole protons7.5–8.0 (¹H)N/A
Thiazolidinone C=ON/A1680–1700
Thioxo (C=S)N/A1250–1300

Advanced: How to design SAR studies to evaluate substituent impact on biological activity?

Methodological Answer:

Synthesize Analogues : Modify substituents on the thiazolidinone (e.g., pentyl vs. benzyl) and pyrido-pyrimidine (e.g., methyl vs. methoxy) .

In Vitro Assays : Test analogues against target enzymes (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using MIC (Minimum Inhibitory Concentration) assays .

Computational Docking : Use AutoDock Vina to predict binding affinity differences caused by substituent bulkiness or polarity .

Q. Table 2: SAR of Key Analogues

Substituent (R)Biological Activity (MIC, µg/mL)Binding Affinity (ΔG, kcal/mol)
Pentyl (parent)0.5–2.0-8.2
Benzyl0.3–1.5-9.1
3-Methoxypropyl1.0–3.0-7.8

Advanced: What strategies resolve contradictions in reported biological data?

Methodological Answer:

  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to cell viability assays) to identify outliers due to solvent effects (DMSO vs. ethanol) .
  • Control for Isomerization : Validate Z-configuration purity via NOESY NMR, as E-isomers may exhibit reduced activity .

Basic: How to separate and identify synthetic impurities?

Methodological Answer:

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve unreacted starting materials (retention time: 5–7 min) vs. product (10–12 min) .
  • LC-MS : Detect oxidation byproducts (e.g., sulfoxide derivatives, m/z +16) and hydrolyzed thiazolidinone rings .

Advanced: How to perform kinetic studies on target binding?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., bacterial DNA gyrase) on a CM5 chip and measure association/dissociation rates (ka = 1–5 × 10⁴ M⁻¹s⁻¹; kd = 0.001–0.01 s⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n ≈ 1) and enthalpy (ΔH = -10 to -15 kcal/mol) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the thioxo group and photodegradation .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition (<5% impurity acceptable) .

Advanced: How does computational modeling aid in target identification?

Methodological Answer:

  • Pharmacophore Mapping : Use Schrödinger Suite to align the compound’s thiazolidinone and imidazole groups with ATP-binding pockets in kinase targets .
  • MD Simulations : Simulate binding over 100 ns to assess stability of interactions (e.g., hydrogen bonds with Ser84 and Lys98 in bacterial enoyl-ACP reductase) .

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